molecular formula C15H15ClN2O4S B12905413 Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate CAS No. 123343-07-7

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate

Cat. No.: B12905413
CAS No.: 123343-07-7
M. Wt: 354.8 g/mol
InChI Key: USVAJKGHSORVNM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a dimethoxypyrimidinyl group, and a sulfanyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate typically involves the reaction of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Industrial methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways. For example, it could inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition can lead to the disruption of essential cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

123343-07-7

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate

InChI

InChI=1S/C15H15ClN2O4S/c1-4-22-14(19)13-9(16)6-5-7-10(13)23-15-17-11(20-2)8-12(18-15)21-3/h5-8H,4H2,1-3H3

InChI Key

USVAJKGHSORVNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)SC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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